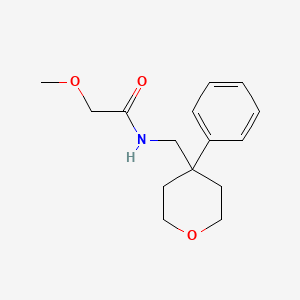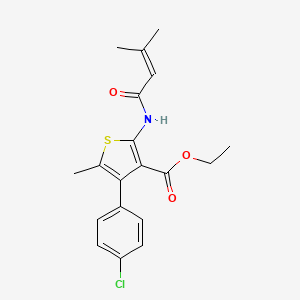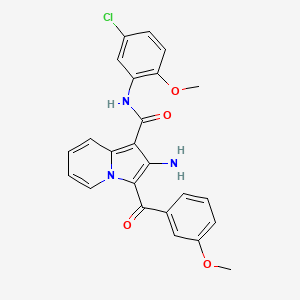![molecular formula C10H13Cl2N3 B2375276 4-[(4-Methylpyrazol-1-yl)methyl]pyridine;dihydrochloride CAS No. 2379976-83-5](/img/structure/B2375276.png)
4-[(4-Methylpyrazol-1-yl)methyl]pyridine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions. For instance, the synthesis of “(2-[4-Methylpyrazol-1-yl]phenyl)platinum (II)” involved the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand .Molecular Structure Analysis
The molecular structure of the compound can be inferred from related compounds. For example, “4-(4-methylpyrazol-1-yl)butanoic acid” has a molecular formula of C8H12N2O2 and an average mass of 168.193 Da . The structure of the synthesized complex “(2-[4-Methylpyrazol-1-yl]phenyl)platinum (II)” was established by 1H, 13C NMR spectroscopy and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving these types of compounds can be complex and varied. For example, a related compound, “1-Methylpyrazole-4-boronic acid pinacol ester”, has been used for the preparation of various derivatives with potential applications in γ-secretase modulation and as potential JAK2 inhibitors for myeloproliferative disorders therapy .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be inferred from related compounds. For instance, “4-(4-methylpyrazol-1-yl)butanoic acid” has a predicted boiling point of 373.1±30.0 °C and a density of 1.11±0.1 g/cm3 .Wirkmechanismus
Safety and Hazards
The safety and hazards associated with these compounds can vary. For example, “4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride hemihydrate” is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
4-[(4-methylpyrazol-1-yl)methyl]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c1-9-6-12-13(7-9)8-10-2-4-11-5-3-10;;/h2-7H,8H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEMIDPJYPHOAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2=CC=NC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2375200.png)
![N-(4-ethoxyphenyl)-2-{[3-(2-methylphenoxy)pyrazin-2-yl]thio}acetamide](/img/structure/B2375201.png)
![Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate](/img/structure/B2375202.png)



![2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)-butanamide](/img/structure/B2375209.png)

![5-chloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2375211.png)

![3-[(2-Aminoethyl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione hydrochloride](/img/no-structure.png)
